Superior Biochemical Potency Against L858R/T790M Double Mutant Compared to DDC4002
In a head-to-head biochemical comparison under identical assay conditions (100 μM ATP), EAI045 exhibited an IC50 of 2.0 ± 0.5 nM against the L858R/T790M double mutant, whereas DDC4002 showed an IC50 of 39 ± 4 nM [1]. This represents a 19.5-fold greater potency for EAI045 against the key resistance mutation. EAI045 also maintained selectivity over wild-type EGFR (IC50 >1000 nM for both compounds) .
| Evidence Dimension | Biochemical IC50 (nM) against EGFR L858R/T790M |
|---|---|
| Target Compound Data | 2.0 ± 0.5 nM |
| Comparator Or Baseline | DDC4002: 39 ± 4 nM |
| Quantified Difference | 19.5-fold lower IC50 for EAI045 |
| Conditions | In vitro kinase assay, 100 μM ATP, single experiment in triplicate |
Why This Matters
Higher potency enables lower dosing or greater target engagement in biochemical and cellular assays, reducing off-target effects and improving signal-to-noise in experimental readouts.
- [1] To, C., Jang, J., Chen, T., Park, E., Mushajiang, M., De Clercq, D. J., ... & Eck, M. J. (2019). Single and dual targeting of mutant EGFR with an allosteric inhibitor. Cancer Discovery, 9(7), 926-943. View Source
